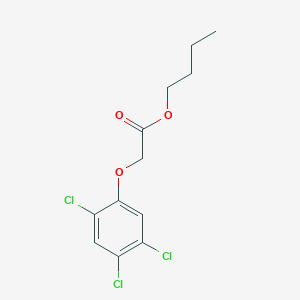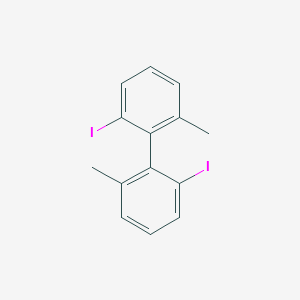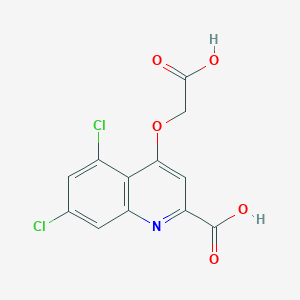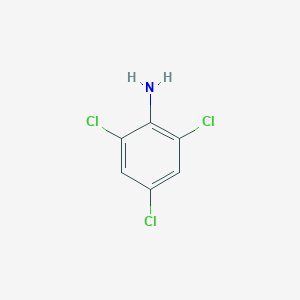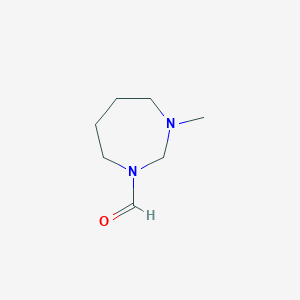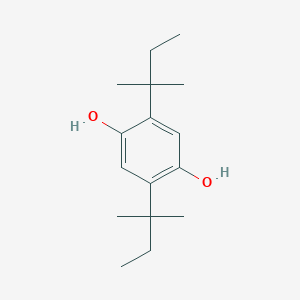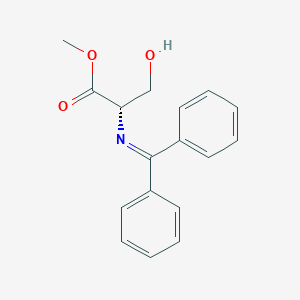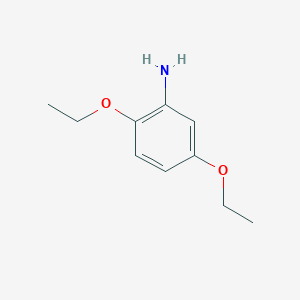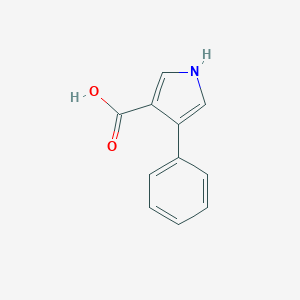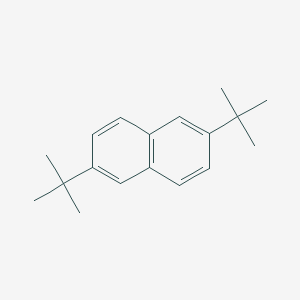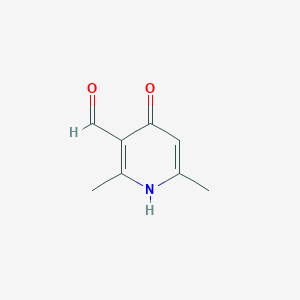
2,6-dimethyl-3-formyl-4(1H)-pyridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-3-formyl-4(1H)-pyridone is a chemical compound that has garnered significant interest in the field of scientific research due to its unique properties and potential applications. This compound is also known as DMFP and is a heterocyclic compound that contains a pyridone ring. DMFP has been found to exhibit a range of biochemical and physiological effects, making it an important compound in the field of pharmacology.
作用機序
The mechanism of action of DMFP is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. DMFP has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the inflammatory response. DMFP has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DMFP has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DMFP has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, DMFP has been found to induce apoptosis in cancer cells and inhibit their growth.
実験室実験の利点と制限
One of the advantages of DMFP is that it exhibits a range of biochemical and physiological effects, making it a versatile compound for use in lab experiments. However, one limitation of DMFP is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on DMFP. One area of interest is the development of DMFP-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of DMFP's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of DMFP in humans.
科学的研究の応用
DMFP has been extensively studied in the field of pharmacology due to its potential applications as a therapeutic agent. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. DMFP has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
特性
CAS番号 |
138642-53-2 |
|---|---|
製品名 |
2,6-dimethyl-3-formyl-4(1H)-pyridone |
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC名 |
2,6-dimethyl-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-3-8(11)7(4-10)6(2)9-5/h3-4H,1-2H3,(H,9,11) |
InChIキー |
YWLRBACIWDHQJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(N1)C)C=O |
正規SMILES |
CC1=CC(=O)C(=C(N1)C)C=O |
同義語 |
3-Pyridinecarboxaldehyde, 1,4-dihydro-2,6-dimethyl-4-oxo- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




